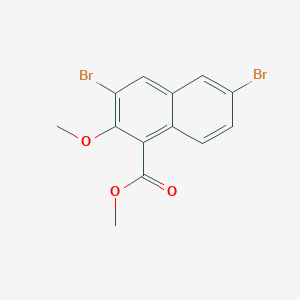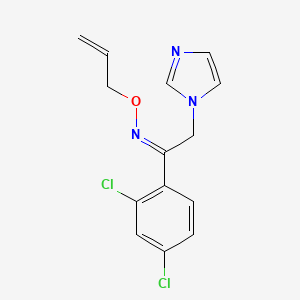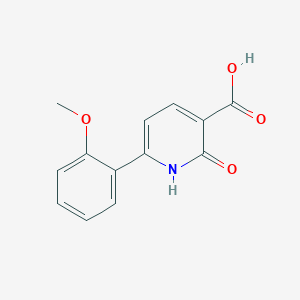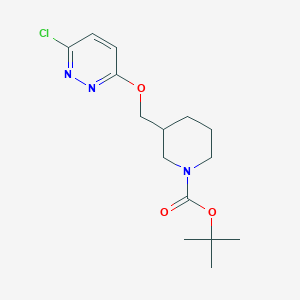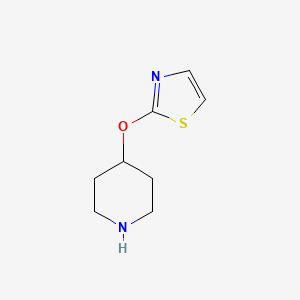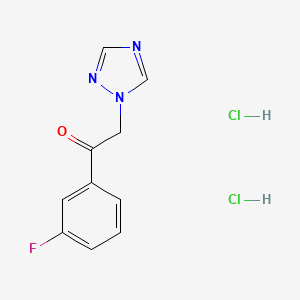
1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one dihydrochloride, also known as 1-FPT, is an organic compound that has been studied for its unique properties and potential applications in the scientific research field. 1-FPT is a white crystalline solid with a molecular weight of 301.09 g/mol and a melting point of 100-103°C. 1-FPT is a derivative of 1-phenyl-2-triazole, which is a heterocyclic compound containing both nitrogen and oxygen atoms. It is a highly versatile compound, with a wide range of applications in fields such as biochemistry, medicine, and materials science.
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives and Their Broad Biological Activities
Triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, have been extensively studied due to their significant biological activities. These compounds are of great interest in drug development, showing a wide range of biological activities such as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural variability of triazoles allows for the development of new drugs targeting a variety of diseases. Efforts have been made to synthesize these derivatives in a more efficient and environmentally friendly manner, considering the principles of green chemistry. The pursuit of new triazole-based drugs is driven by the need to address emerging diseases and the increasing resistance of bacteria to existing treatments (Ferreira et al., 2013).
Triazole Derivatives in Proton-Conducting Membranes
1H-1,2,4-triazole and its polymers have shown promise in the development of proton-conducting membranes for fuel cells. These materials improve the basic characteristics of electrolyte membranes, enhancing thermal stability, electrochemical stability, mechanical strength, and ionic conductivity under anhydrous conditions at high temperatures. The use of 1H-1,2,4-triazole derivatives in creating heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes opens new avenues for fuel cell technology (Prozorova & Pozdnyakov, 2023).
Applications in High-Performance Materials
The synthesis and application of triazole derivatives extend beyond pharmaceuticals into high-performance materials for electronics, microelectronics, and membrane technology. Di- and tetraphenylsilyl-containing polymers based on triazole derivatives, such as polyesters, polyamides, and polyimides, demonstrate properties desirable for advanced material applications. These polymers offer potential as materials for electronic devices, showcasing the versatility of triazole derivatives in various industrial sectors (Brumǎ et al., 2004).
Eco-friendly Synthesis of Triazoles
The eco-friendly synthesis of 1,2,3-triazoles using copper-catalyzed azide-alkyne cycloadditions (CuAAC) has gained attention for its advantages in drug development and other applications. This method offers a sustainable approach to synthesizing triazoles, characterized by shorter reaction times, easier work-up, and higher yields compared to traditional methods. The use of renewable catalysts and solvents highlights the shift towards more sustainable practices in the synthesis of biologically active triazole derivatives (de Souza et al., 2019).
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O.2ClH/c11-9-3-1-2-8(4-9)10(15)5-14-7-12-6-13-14;;/h1-4,6-7H,5H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOPUELNDIKXEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CN2C=NC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/structure/B1451977.png)
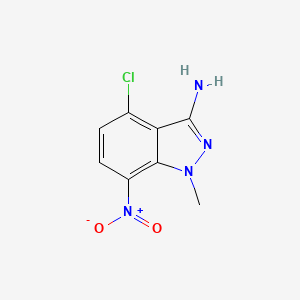
![6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451982.png)


![N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine](/img/structure/B1451985.png)

